Sub-Nanomolar Cathepsin K Inhibition Potency vs. Earlier Five- and Six-Membered Ring Systems
Azepanone-based inhibitors achieve sub-nanomolar Ki values against human cathepsin K, representing a marked improvement over earlier five- and six-membered ring ketone inhibitor series [1].
| Evidence Dimension | Inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 0.16 nM (compound 20); 0.0048 nM (compound 24) |
| Comparator Or Baseline | Earlier five- and six-membered ring ketone-based inhibitors (exact values not provided, but described as having lower potency and configurational instability) |
| Quantified Difference | Sub-nanomolar potency achieved; previous series had potency in the nanomolar to micromolar range (class-level inference). |
| Conditions | In vitro enzyme inhibition assay (human cathepsin K) |
Why This Matters
Ultra-high potency at the target enzyme reduces the required dose and may improve therapeutic index.
- [1] Marquis, R. W. et al. Azepanone-Based Inhibitors of Human and Rat Cathepsin K. J. Med. Chem. 2001, 44, 1380–1395. View Source
